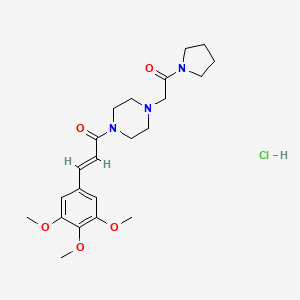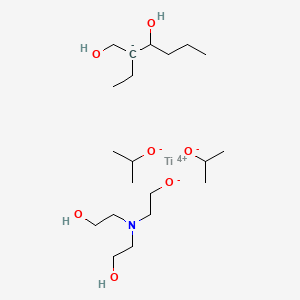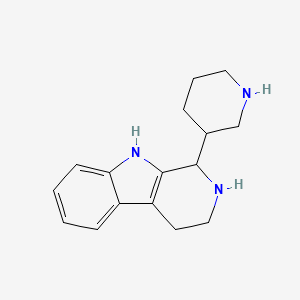
1H-Benzimidazole-1-methanamine, N-(2-methoxyphenyl)-6-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-1-methanamine, N-(2-methoxyphenyl)-6-nitro- is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzimidazole ring, a methanamine group, a methoxyphenyl group, and a nitro group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1H-Benzimidazole-1-methanamine, N-(2-methoxyphenyl)-6-nitro- typically involves several steps, including the formation of the benzimidazole ring, the introduction of the methanamine group, and the addition of the methoxyphenyl and nitro groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of Benzimidazole Ring: This step often involves the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Methanamine Group: The methanamine group can be introduced through reductive amination or other suitable methods.
Addition of Methoxyphenyl and Nitro Groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents and conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1H-Benzimidazole-1-methanamine, N-(2-methoxyphenyl)-6-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents.
Scientific Research Applications
1H-Benzimidazole-1-methanamine, N-(2-methoxyphenyl)-6-nitro- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a probe for investigating enzyme activities and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial, antiviral, and anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-1-methanamine, N-(2-methoxyphenyl)-6-nitro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activities. The exact molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied.
Comparison with Similar Compounds
1H-Benzimidazole-1-methanamine, N-(2-methoxyphenyl)-6-nitro- can be compared with other similar compounds, such as:
1H-Benzimidazole-1-methanamine, N-(2-methoxyphenyl)-: This compound lacks the nitro group, which may result in different chemical and biological properties.
1H-Benzimidazole-1-methanamine, N-(2-chlorophenyl)-6-nitro-: The presence of a chloro group instead of a methoxy group can lead to variations in reactivity and biological activity.
1H-Benzimidazole-1-methanamine, N-(2-methoxyphenyl)-5-nitro-: The position of the nitro group can influence the compound’s chemical behavior and interactions with biological targets.
The uniqueness of 1H-Benzimidazole-1-methanamine, N-(2-methoxyphenyl)-6-nitro- lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
103248-23-3 |
|---|---|
Molecular Formula |
C15H14N4O3 |
Molecular Weight |
298.30 g/mol |
IUPAC Name |
2-methoxy-N-[(6-nitrobenzimidazol-1-yl)methyl]aniline |
InChI |
InChI=1S/C15H14N4O3/c1-22-15-5-3-2-4-13(15)17-10-18-9-16-12-7-6-11(19(20)21)8-14(12)18/h2-9,17H,10H2,1H3 |
InChI Key |
FOIWQLFPDFXGOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NCN2C=NC3=C2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




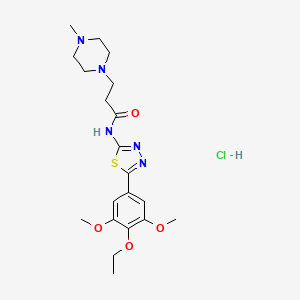
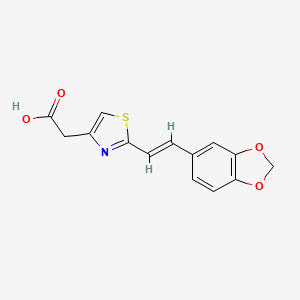
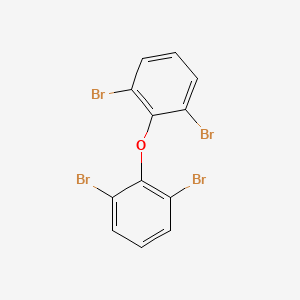

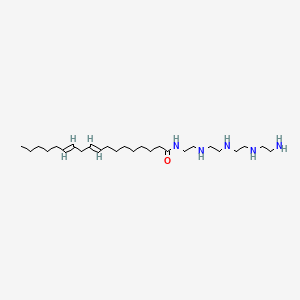
![(10E)-10-[3-(dimethylamino)propylidene]-4H-thieno[2,3-c][1]benzothiepine-8-carbonitrile;oxalic acid](/img/structure/B12715583.png)

